molecular formula C11H11ClO2 B13042394 2-(2-Chloro-4-cyclopropylphenyl)acetic acid

2-(2-Chloro-4-cyclopropylphenyl)acetic acid

Cat. No.: B13042394
M. Wt: 210.65 g/mol
InChI Key: HLGMRDPMENUZSJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-cyclopropylphenyl)acetic acid is an organic compound with the molecular formula C11H11ClO2 It is characterized by the presence of a chloro-substituted phenyl ring and a cyclopropyl group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

For large-scale industrial production, the preparation method may involve the esterification of polyalcohol and halogenated acetic acids, followed by hydrolysis under the action of composite catalysts . This method is advantageous due to its simplicity, mild conditions, and high product purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-cyclopropylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenylacetic acids.

Scientific Research Applications

2-(2-Chloro-4-cyclopropylphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Chloro-4-cyclopropylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-cyclopropylphenyl)acetic acid is unique due to the presence of both the chloro-substituted phenyl ring and the cyclopropyl group. This combination of functional groups may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

2-(2-chloro-4-cyclopropylphenyl)acetic acid

InChI

InChI=1S/C11H11ClO2/c12-10-5-8(7-1-2-7)3-4-9(10)6-11(13)14/h3-5,7H,1-2,6H2,(H,13,14)

InChI Key

HLGMRDPMENUZSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)CC(=O)O)Cl

Origin of Product

United States

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